7-(Trifluoromethyl)quinoline-3-carboxylic acid 7-(Trifluoromethyl)quinoline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 71082-51-4
VCID: VC0152656
InChI: InChI=1S/C11H6F3NO2/c12-11(13,14)8-2-1-6-3-7(10(16)17)5-15-9(6)4-8/h1-5H,(H,16,17)
SMILES: C1=CC(=CC2=NC=C(C=C21)C(=O)O)C(F)(F)F
Molecular Formula: C11H6F3NO2
Molecular Weight: 241.169

7-(Trifluoromethyl)quinoline-3-carboxylic acid

CAS No.: 71082-51-4

Cat. No.: VC0152656

Molecular Formula: C11H6F3NO2

Molecular Weight: 241.169

* For research use only. Not for human or veterinary use.

7-(Trifluoromethyl)quinoline-3-carboxylic acid - 71082-51-4

Specification

CAS No. 71082-51-4
Molecular Formula C11H6F3NO2
Molecular Weight 241.169
IUPAC Name 7-(trifluoromethyl)quinoline-3-carboxylic acid
Standard InChI InChI=1S/C11H6F3NO2/c12-11(13,14)8-2-1-6-3-7(10(16)17)5-15-9(6)4-8/h1-5H,(H,16,17)
Standard InChI Key YPYGOIBPYXRZJA-UHFFFAOYSA-N
SMILES C1=CC(=CC2=NC=C(C=C21)C(=O)O)C(F)(F)F

Introduction

Chemical Identity and Structure

7-(Trifluoromethyl)quinoline-3-carboxylic acid belongs to the broader family of substituted quinolines, which are nitrogen-containing heterocyclic compounds widely studied for their diverse biological activities. The compound's molecular framework consists of a fused bicyclic system with strategic functional group placement that contributes to its unique chemical behavior.

Structural Identifiers

The compound is characterized by several standard chemical identifiers that enable precise identification in chemical databases and literature:

  • Molecular Formula: C₁₁H₆F₃NO₂

  • CAS Registry Number: 71082-51-4

  • IUPAC Name: 7-(trifluoromethyl)-3-quinolinecarboxylic acid

  • InChI Code: 1S/C11H6F3NO2/c12-11(13,14)8-2-1-6-3-7(10(16)17)5-15-9(6)4-8/h1-5H,(H,16,17)

  • InChI Key: YPYGOIBPYXRZJA-UHFFFAOYSA-N

  • Molecular Weight: 241.17 g/mol

The compound's structure features a quinoline nucleus with strategically positioned functional groups that define its chemical reactivity and potential applications. The trifluoromethyl (CF₃) group at position 7 contributes to the compound's lipophilicity and metabolic stability, while the carboxylic acid moiety at position 3 provides a site for further functionalization through various chemical transformations.

Physicochemical Properties

Understanding the physicochemical properties of 7-(Trifluoromethyl)quinoline-3-carboxylic acid is essential for predicting its behavior in chemical reactions, biological systems, and formulation processes. These properties influence its solubility, bioavailability, and potential applications in various fields.

Physical Properties

The compound exists as a solid at room temperature with specific storage requirements for maintaining stability . While comprehensive physical characterization data specifically for 7-(Trifluoromethyl)quinoline-3-carboxylic acid is somewhat limited in the available literature, we can extract valuable insights from the data:

  • Physical Form: Solid

  • Recommended Storage Temperature: 4°C

  • Purity (Commercial Availability): 98%

Structural Analogs and Related Properties

Examining closely related structural analogs provides additional perspective on potential properties of the target compound. For instance, 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid, which differs only by the presence of a hydroxyl group at position 4, exhibits the following properties:

  • Density: 1.55 g/cm³

  • Boiling Point: 354.7°C at 760 mmHg

  • Melting Point: 259-260°C (dec.)

  • Flash Point: 168.3°C

These values likely approximate the properties of 7-(Trifluoromethyl)quinoline-3-carboxylic acid due to their structural similarity, with adjustments for the absence of the hydroxyl group.

Synthetic Approaches and Chemical Reactivity

The synthesis of 7-(Trifluoromethyl)quinoline-3-carboxylic acid involves specialized organic chemistry techniques that typically focus on constructing the quinoline core with appropriate functionalization strategies.

Chemical Reactivity

The reactivity profile of 7-(Trifluoromethyl)quinoline-3-carboxylic acid is defined by its functional groups:

  • The carboxylic acid group at position 3 provides sites for:

    • Esterification reactions

    • Amide formation

    • Reduction to alcohols

    • Conversion to acid halides

  • The trifluoromethyl group at position 7:

    • Imparts metabolic stability

    • Increases lipophilicity

    • Provides electron-withdrawing effects that influence the reactivity of the quinoline ring

  • The quinoline nitrogen:

    • Can participate in protonation/deprotonation reactions

    • Serves as a potential site for coordination with metals

Applications and Research Significance

7-(Trifluoromethyl)quinoline-3-carboxylic acid and its derivatives have demonstrated potential across various scientific and industrial applications, particularly in medicinal chemistry and materials science.

Pharmaceutical Applications

The quinoline scaffold represents a privileged structure in medicinal chemistry, appearing in numerous pharmaceutically active compounds. The specific substitution pattern in 7-(Trifluoromethyl)quinoline-3-carboxylic acid conveys several advantageous properties for drug development:

  • The trifluoromethyl group:

    • Enhances metabolic stability by resisting enzymatic degradation

    • Improves lipophilicity, potentially enhancing membrane permeability

    • Modifies electronic properties, potentially improving target binding

  • The carboxylic acid functionality:

    • Provides a handle for conjugation with various biomolecules

    • Can be modified to improve solubility or targeting

    • May contribute to specific binding interactions with biological targets

Related quinoline derivatives have shown antimicrobial properties, suggesting potential applications in this therapeutic area . The compound likely serves as a valuable intermediate in the synthesis of more complex pharmaceutical candidates with diverse biological activities.

Materials Science Applications

Beyond pharmaceutical applications, quinoline derivatives have demonstrated utility in materials science:

  • Potential applications in dye-sensitized solar cells (DSSCs)

  • Use as building blocks for functional materials with specialized optical or electronic properties

  • Possible applications in fluorescent probes due to the extended conjugation in the quinoline system

Related Quinoline Derivatives and Comparative Analysis

The chemical landscape surrounding 7-(Trifluoromethyl)quinoline-3-carboxylic acid includes several structurally related compounds that provide context for understanding its properties and potential applications.

Structural Analogs

Several related compounds appear in the scientific literature, including:

  • 7-(trifluoromethyl)quinoline-2-carboxylic acid:

    • Differs in the position of the carboxylic acid group (position 2 instead of 3)

    • Has predicted collision cross-section values for various adducts, including [M+H]+ at 150.8 Ų

  • 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid:

    • Contains an additional hydroxyl group at position 4

    • Melting point: 259-260°C (decomposition)

  • 4-Chloro-7-trifluoromethylquinoline-3-carboxylic acid ethyl ester:

    • Ester derivative that could serve as a synthetic precursor

    • Used as an intermediate for the synthesis of active pharmaceutical ingredients

Synthetic Derivatives

Researchers have developed numerous derivatives based on the core quinoline structure with trifluoromethyl substitution. For example, a series of 7-(trifluoromethyl)-4-hydroxy substituted quinoline carbohydrazide derivatives has been synthesized through the condensation of 4-hydroxy-7-trifluoromethyl-quinoline-3-carboxylic acid hydrazide with various substituted aldehydes .

These derivatives demonstrate the versatility of the quinoline scaffold and the potential for developing compounds with tailored properties for specific applications.

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